![molecular formula C19H16N6O B1240754 N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)
N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide
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Overview
Description
N-(pyridin-4-ylmethylideneamino)-3-[2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide is a member of benzoic acids.
Scientific Research Applications
Crystal Structure and Analysis :
- The crystal structure and Hirshfeld surface analysis of similar N-(pyridin-2-ylmethyl)benzamide derivatives have been investigated, highlighting their unique molecular orientations and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Antimicrobial and Antitumor Applications :
- Research on Zinc(II) complexes with pyridine thiazole derivatives, which are structurally similar, has shown promise in developing bioactive materials with antimicrobial and antitumor properties (Xun-Zhong et al., 2020).
Histone Deacetylase Inhibition :
- Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown significant potential as histone deacetylase (HDAC) inhibitors, suggesting a possible application in cancer therapy (Zhou et al., 2008).
Synthesis and Biological Screening :
- Novel pyridine and fused pyridine derivatives have been synthesized and screened for their antimicrobial and antioxidant activities, indicating the potential use of similar compounds in pharmaceutical applications (Flefel et al., 2018).
Photoelectron Spectroscopy and Luminescence Studies :
- Studies on pyridyl substituted benzamides have explored their luminescent properties and multi-stimuli-responsive characteristics, which could be relevant in material sciences (Srivastava et al., 2017).
Improved Synthesis Processes :
- An improved synthesis process for compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide showcases the evolution of synthetic methods for such compounds, which is crucial for their application in various fields (Dian, 2010).
Anti-Tubercular Agents :
- Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant activity against Mycobacterium tuberculosis, pointing towards their potential as anti-tubercular agents (Srinivasarao et al., 2020).
properties
Product Name |
N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide |
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Molecular Formula |
C19H16N6O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide |
InChI |
InChI=1S/C19H16N6O/c26-19(25-23-14-16-6-10-21-11-7-16)17-2-1-3-18(12-17)24-22-13-15-4-8-20-9-5-15/h1-14,24H,(H,25,26)/b22-13+,23-14+ |
InChI Key |
WNQDZWBRSCRHEM-MSKUYSOUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C/C2=CC=NC=C2)C(=O)N/N=C/C3=CC=NC=C3 |
SMILES |
C1=CC(=CC(=C1)NN=CC2=CC=NC=C2)C(=O)NN=CC3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)NN=CC2=CC=NC=C2)C(=O)NN=CC3=CC=NC=C3 |
solubility |
5.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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